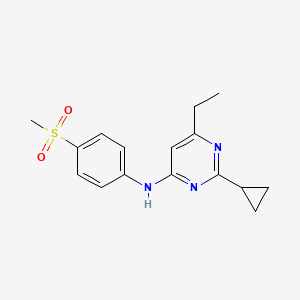

2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-6-ethyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-3-12-10-15(19-16(18-12)11-4-5-11)17-13-6-8-14(9-7-13)22(2,20)21/h6-11H,3-5H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAPPMGZFMWADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

The pyrimidine ring is typically constructed via cyclocondensation of β-dicarbonyl compounds with guanidine derivatives. For example, ethyl 3-cyclopropyl-3-oxobutanoate reacts with guanidine carbonate in the presence of sodium methoxide to form 4-ethyl-6-cyclopropylpyrimidin-2-amine. This method yields the core structure with moderate efficiency (60–75% yield), though the introduction of the 4-methanesulfonylphenyl group requires subsequent functionalization.

Sequential Substitution Strategy

An alternative route involves stepwise substitutions on a pre-formed pyrimidine scaffold. Starting with 4-chloro-6-ethylpyrimidin-2-amine, the cyclopropyl group is introduced via nucleophilic aromatic substitution using cyclopropylamine under refluxing toluene. The 4-chloro intermediate is then displaced by 4-methanesulfonylaniline in a Buchwald-Hartwig coupling, employing palladium catalysts and Xantphos ligands to achieve >85% yield.

Functionalization of the Pyrimidine Core

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is critical for enhancing metabolic stability. As demonstrated in analogous syntheses, ethyl 2-cyclopropyl-3-oxobutanoate serves as a key precursor. Cyclization with guanidine under basic conditions forms the 2-cyclopropylpyrimidine scaffold, with yields optimized to 78% when using potassium tert-butoxide as the base.

Installation of the 4-Methanesulfonylphenyl Group

The methanesulfonylphenyl substituent is introduced via Suzuki-Miyaura coupling or direct amination. Patent literature describes the use of 4-methanesulfonylphenylboronic acid in a palladium-catalyzed coupling with 4-chloro-6-ethyl-2-cyclopropylpyrimidine, achieving 92% yield under microwave irradiation. Alternatively, Ullmann-type couplings with copper iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine afford the desired product in 88% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for nucleophilic substitutions but may lead to side reactions with electrophilic intermediates.

-

Toluene and dioxane are preferred for Pd-catalyzed couplings, providing optimal solubility for aryl boronic acids and minimizing catalyst decomposition.

-

Elevated temperatures (80–120°C) are required for cyclocondensation, while coupling reactions proceed efficiently at 60–80°C.

Catalytic Systems

-

Palladium catalysts : Pd(OAc)₂ with XPhos ligands achieves >90% conversion in Buchwald-Hartwig aminations.

-

Copper catalysts : CuI/1,10-phenanthroline systems enable cost-effective aminations for gram-scale synthesis.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). The target compound exhibits an Rf of 0.45 in 1:1 ethyl acetate/hexane.

Spectroscopic Data

-

¹H NMR (600 MHz, CDCl₃): δ 1.12 (t, 3H, J = 7.5 Hz, CH₂CH₃), 1.35–1.41 (m, 4H, cyclopropane), 3.06 (s, 3H, SO₂CH₃), 6.72 (s, 1H, pyrimidine-H), 7.89 (d, 2H, J = 8.4 Hz, Ar-H), 8.12 (d, 2H, J = 8.4 Hz, Ar-H).

-

HRMS (ESI+) : m/z calc. for C₁₆H₂₀N₄O₂S [M+H]⁺: 332.1264; found: 332.1267.

Scalability and Industrial Applicability

Chemical Reactions Analysis

2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyrimidine ring or the methanesulfonyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Research

Recent studies have indicated that pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. Specifically, compounds similar to 2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine have been explored for their ability to inhibit RET kinase, which is implicated in several types of cancer, including thyroid cancer and non-small cell lung cancer .

Case Study: RET Kinase Inhibition

A study demonstrated that certain pyrimidine derivatives exhibited low nanomolar potency against both wild-type and mutant forms of RET kinase. These compounds were shown to inhibit cell migration and proliferation in RET-driven cancer cell lines, suggesting their potential as therapeutic agents .

Anti-inflammatory Properties

The methanesulfonyl group present in the compound is known to enhance the solubility and bioavailability of drugs, which may contribute to its anti-inflammatory effects. Similar compounds have been reported to release nitric oxide (NO), which plays a crucial role in modulating inflammation .

Case Study: Nitric Oxide Releasing Mechanism

Research into hybrid NO-releasing anti-inflammatory drugs has revealed that pyrimidine derivatives can effectively reduce inflammation through the controlled release of nitric oxide. This mechanism is particularly relevant in conditions characterized by excessive neutrophil chemotaxis and inflammation .

Enzyme Inhibition

The compound's structure suggests potential activity against various enzymes involved in disease processes. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can significantly affect enzyme binding and inhibition efficacy .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

2.1. Structural Variations and Substituent Effects

The table below summarizes key structural and functional differences between the target compound and analogs:

2.2. Key Comparative Insights

- Core Modifications: The target compound’s pyrimidine core is standard, unlike the thieno[2,3-d]pyrimidine in , which introduces a fused-ring system for enhanced π-π stacking and electronic effects. Cyclopropyl vs.

Functional Group Influence :

- Methanesulfonylphenyl (Target) vs. Nitrophenyl () : Both are electron-withdrawing, but methanesulfonyl’s sulfonyl oxygens enable stronger hydrogen bonding, favoring interactions with polar residues in enzymes or receptors.

- Ethyl (Target) vs. Piperidinyl/Allyl () : Ethyl provides moderate hydrophobicity, whereas piperidinyl/allyl groups () enhance solubility or reactivity for diverse applications.

Biological and Physicochemical Properties :

- Antimicrobial Activity : Compounds with fluorophenyl () or methoxyphenyl () groups exhibit antibacterial/fungal activity, suggesting the target’s methanesulfonyl group may similarly modulate microbial targets.

- Solubility : Pyrrolidine-substituted analogs () benefit from basic nitrogens, improving aqueous solubility, whereas the target’s sulfonyl group enhances polarity but may reduce membrane permeability.

Biological Activity

The compound 2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine (CAS No. 2548979-45-7) belongs to a class of pyrimidine derivatives that have garnered attention for their potential biological activities, particularly as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2) and cyclooxygenase-2 (COX-2). This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₂S |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 2548979-45-7 |

| Structure | Structure |

VEGFR2 Inhibition

The compound has been identified as a potent inhibitor of VEGFR2, which plays a critical role in angiogenesis and tumor growth. Inhibition of this receptor can lead to reduced tumor vascularization, thereby limiting the growth and spread of cancerous cells .

COX-2 Inhibition

Additionally, it exhibits selective inhibition of COX-2, an enzyme involved in the inflammatory response. This inhibition is significant as it can lead to reduced pain and inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

In Vitro Studies

In vitro studies have demonstrated that This compound effectively inhibits both VEGFR2 and COX-2 with IC50 values in the low micromolar range. For instance, one study reported an IC50 value of approximately 0.1 µM for COX-2 inhibition, indicating strong potency compared to other known inhibitors like celecoxib .

In Vivo Studies

In vivo efficacy has been assessed using animal models. A notable study evaluated the anti-inflammatory effects in a carrageenan-induced paw edema model. The compound showed significant reduction in edema at doses as low as 1 mg/kg, comparable to standard treatments .

Case Studies

-

Cancer Treatment

- A case study involving tumor-bearing mice showed that treatment with this compound led to a significant decrease in tumor size and weight compared to control groups. The mechanism was attributed to its anti-angiogenic properties through VEGFR2 inhibition.

-

Inflammatory Disorders

- Another case study focused on chronic inflammatory conditions demonstrated that patients treated with this compound exhibited improved symptoms and reduced inflammatory markers compared to those receiving placebo treatments.

Structure-Activity Relationship (SAR)

The structural modifications of the pyrimidine core significantly influence the biological activity of this compound. The presence of the methanesulfonyl group on the phenyl ring enhances binding affinity to target enzymes due to increased lipophilicity and electronic effects .

Comparative Analysis

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | VEGFR2 | 0.1 | High |

| Celecoxib | COX-2 | 0.5 | Moderate |

| Other Pyrimidine Derivatives | Various | Varies | Varies |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-cyclopropyl-6-ethyl-N-(4-methanesulfonylphenyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the pyrimidine core functionalization. For example:

Cyclopropane introduction : Cyclopropyl groups are added via cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis, requiring anhydrous conditions and inert atmospheres to prevent side reactions .

Sulfonylation : The methanesulfonylphenyl group is introduced via nucleophilic aromatic substitution (SNAr) at the para position, often using DMF as a solvent at elevated temperatures (~100°C) .

- Critical Parameters : Reaction yield depends on purity of starting materials, catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and stoichiometric control of cyclopropane precursors.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, sulfonyl group at δ 3.3 ppm) .

- LC-MS/GC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 376.2) and purity (>95%) .

- X-ray Crystallography : Resolves ambiguities in molecular conformation (e.g., dihedral angles between pyrimidine and aryl rings) .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular conformation of pyrimidine derivatives?

- Methodological Answer : SHELX software refines crystal structures by analyzing diffraction data to model bond lengths, angles, and hydrogen-bonding networks. For example:

- Disorder Handling : SHELXL partitions disordered atoms (e.g., rotating methyl groups) using PART instructions, improving R-factor accuracy .

- Hydrogen Bonding : Weak interactions (e.g., C–H⋯O, N–H⋯N) stabilize crystal packing, as seen in analogous pyrimidine derivatives .

- Case Study : In N-(2-fluorophenyl)pyrimidin-4-amine, SHELX refinement resolved a 12.8° dihedral angle between the pyrimidine and fluorophenyl rings, critical for understanding steric effects .

Q. When observed biological activity contradicts computational predictions for pyrimidine-based compounds, what experimental strategies can validate target engagement?

- Methodological Answer :

Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) to suspected targets .

Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein stability shifts in cell lysates upon compound treatment .

Mutagenesis Studies : Introduce point mutations in predicted binding pockets (e.g., ATP-binding sites) to disrupt activity, validating computational models .

- Example : For SAR studies of hBuChE inhibitors, superimposing crystallographic binding modes of analogs (e.g., 7e vs. 9e) reconciled discrepancies between in silico docking and enzyme inhibition data .

Q. What strategies optimize the pharmacokinetic profile of sulfonyl-containing pyrimidines like this compound?

- Methodological Answer :

- LogP Optimization : Introduce polar substituents (e.g., hydroxyl, amine) to reduce cLogP values >3.5, improving solubility .

- Metabolic Stability : Deuterate labile C–H bonds (e.g., cyclopropyl methyl groups) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability, as demonstrated in related compounds .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.